molecular formula C11H18N6O B12494823 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Katalognummer: B12494823
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: DTZSIDFGCUBHRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a triazine ring substituted with cyclohexylideneamino and dimethylamino groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with dimethylamine under controlled conditions to form the dimethyl-substituted triazine. This intermediate is then reacted with cyclohexylideneamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine:

    2,4-Diamino-6-chloro-1,3,5-triazine: This compound has a chlorine substituent, which gives it different chemical properties.

Uniqueness

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable complexes and undergo various reactions makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H18N6O

Molekulargewicht

250.30 g/mol

IUPAC-Name

6-(cyclohexylideneamino)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18N6O/c1-17(2)10-13-9(12)14-11(15-10)18-16-8-6-4-3-5-7-8/h3-7H2,1-2H3,(H2,12,13,14,15)

InChI-Schlüssel

DTZSIDFGCUBHRJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=NC(=N1)N)ON=C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.